Gestodene-D6 (major)
Description
Gestodene-D6 (major) is a deuterated analog of Gestodene, a synthetic progestin widely used in oral contraceptives due to its high progestogenic activity and minimal androgenic effects . Gestodene (C₂₁H₂₆O₂) is characterized by its solid state, solubility in chlorinated solvents (e.g., chloroform, dichloromethane), and a melting point of 200–202°C . The deuterated form, Gestodene-D6 (major), incorporates six deuterium atoms at specific molecular positions, enhancing its utility as a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic studies and drug quantification . Its "major" designation likely refers to the primary deuteration pattern, which minimizes isotopic interference while retaining chemical behavior akin to the non-deuterated parent compound.
Properties
Molecular Formula |
C₂₁H₂₀D₆O₂ |
|---|---|
Molecular Weight |
316.47 |
Synonyms |
(17α)-13-Ethyl-17-hydroxy-18,19-dinorpregna-4,15-dien-20-yn-3-one-d6; SH B 331-d6; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Impurities of Gestodene
Gestodene derivatives and impurities (Table 1) are critical for pharmaceutical quality control. Key compounds include:
- Gestodene Impurity D (6-Beta-Hydroxy Gestodene) : A hydroxylated metabolite with altered receptor binding affinity.
- Gestodene Impurity E (6-Keto Gestodene) : Oxidation product with reduced progestogenic activity.
- Gestodene Impurity F (15-Alpha-Acetoxy Gestodene) : Acetylated derivative influencing metabolic stability.
- Gestodene-D6 (major) : Deuterated variant used for analytical precision, differing from impurities by isotopic labeling rather than structural modification .
Table 1: Comparison of Gestodene Derivatives and Impurities
Deuterated Progestins: Gestodene-D6 vs. Dydrogesterone-D6
Dydrogesterone-D6 (C₂₁H₂₂D₆O₂; MW 318.48) is another deuterated progestin used as a reference standard. Unlike Gestodene-D6, which is derived from a 19-nortestosterone backbone, Dydrogesterone-D6 is a retroprogesterone analog with a 9β,10α configuration, influencing its receptor binding and metabolic pathways . Both compounds share applications in analytical chemistry but differ in parent drug pharmacology and deuteration sites.
Table 2: Comparative Analysis of Deuterated Progestins
Analytical and Functional Differences
- Isotopic Utility : Gestodene-D6’s deuterium labeling ensures near-identical chromatographic behavior to Gestodene, enabling precise quantification in biological matrices. In contrast, impurities like 6-Beta-Hydroxy Gestodene exhibit distinct retention times and fragmentation patterns in MS .
- Metabolic Stability : Deuterium substitution in Gestodene-D6 may slightly alter metabolic rates (deuterium isotope effect), but strategic labeling minimizes this impact, unlike structural modifications in impurities that significantly affect pharmacokinetics .
- Regulatory Relevance: Impurities (e.g., 15-Alpha-Acetoxy Gestodene) are monitored per ICH guidelines for safety, while deuterated analogs are exempt from toxicity studies due to their non-therapeutic role .
Q & A
Q. How to ensure compliance with FAIR data principles when publishing Gestodene-D6 (major) datasets?
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